

molecular weight and formula of lithium lactate

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An In-depth Technical Guide to Lithium Lactate

Introduction

Lithium lactate is the lithium salt of lactic acid. It has garnered interest in various scientific and pharmaceutical fields due to the biological activities of both the lithium ion and the lactate anion. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Lithium lactate is an amorphous solid that is highly soluble in water.[1] Key quantitative data for **lithium lactate** are summarized in the table below. The compound exists as optical isomers, L- and D-lactate, with L-(+)-**Lithium lactate** being a common form in research contexts.[2]



Property	Value	References
Chemical Formula	C ₃ H ₅ LiO ₃	[1][2][3]
Linear Formula	CH₃CH(OH)COOLi	[1][4]
Molecular Weight	96.01 g/mol	[1][2][3][5]
Appearance	Amorphous solid, white to off- white powder	[1][6]
Melting Point	>300 °C	[1][3]
Solubility	Very soluble in water and organic solvents	[1]
CAS Number	867-55-0 (Lithium Lactate); 27848-80-2 (L-Lithium Lactate)	[1][2][3][5]

Synthesis

The primary method for synthesizing **lithium lactate** is through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of Lithium Lactate

Principle: Lactic acid is neutralized by lithium hydroxide in an aqueous solution to yield **lithium lactate** and water.[1]

Reaction: LiOH + CH₃CH(OH)COOH \rightarrow CH₃CH(OH)COOLi + H₂O[1]

Materials:

- Lactic acid (C₃H₆O₃)
- Lithium hydroxide (LiOH)
- Deionized water
- pH indicator or pH meter



- Crystallization dish
- Stir plate and magnetic stir bar

Procedure:

- Prepare an aqueous solution of lactic acid.
- Slowly add a stoichiometric amount of lithium hydroxide to the lactic acid solution while stirring continuously. Monitor the pH of the solution.
- Continue the addition of lithium hydroxide until the solution reaches a neutral pH (pH 7.0), indicating the complete neutralization of the acid.
- Transfer the resulting lithium lactate solution to a crystallization dish.
- Allow the water to evaporate slowly at room temperature or under gentle heating to obtain the amorphous solid product.
- The resulting solid can be collected and stored in a desiccator.

Applications in Research and Drug Development

Lithium lactate serves multiple roles in both clinical and research settings, ranging from therapeutic use to analytical applications.

- Pharmaceuticals: As a lithium salt, it is used as a mood stabilizer in the treatment of bipolar disorder.[2][6] The therapeutic effects are attributed to the lithium ion, which is believed to influence the phosphatidylinositol (PI) pathway and inhibit glycogen synthase kinase-3 (GSK-3).[6] It has also been historically associated with drugs that promote the excretion of uric acid, although the doses required for this effect were found to be potentially toxic.[1][6]
- Biochemical Reagent: Lithium lactate is employed as a reagent in biochemical and physiological research, particularly in studies involving lithium ion transport, lactate metabolism, and cellular energetics.[6]
- Analytical Standard: It serves as a standard for lactic acid in various enzymatic assays.[3][6]
 For instance, it is used in the determination of lactate dehydrogenase (LDH) activity in



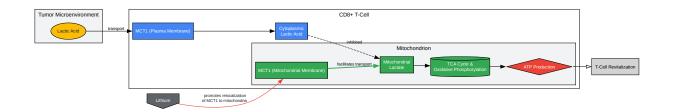
biological samples.

Biological Role and Signaling Pathways

Recent research has highlighted the intricate roles of both lithium and lactate in modulating cellular metabolism and immune responses. While **lithium lactate** itself is a specific salt, studies on related lithium compounds and lactate provide insight into its potential mechanisms of action.

Lithium-Mediated Repurposing of Lactate in T-Cells

In the tumor microenvironment, high levels of lactic acid typically suppress CD8+ T-cell function. However, lithium salts have been shown to counteract this effect. Lithium carbonate, for example, revitalizes tumor-reactive CD8+ T-cells by redirecting lactic acid into the mitochondria to be used as an energy source.[7][8] This process involves the relocalization of the monocarboxylate transporter 1 (MCT1) to the mitochondrial membrane, facilitating lactate transport.[7][8]



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Caption: Lithium facilitates lactate transport into T-cell mitochondria.

Metabolic Effects on Kidney Cells



Studies have shown that lithium induces aerobic glycolysis and glutaminolysis in the principal cells of the kidney's collecting duct.[9] This metabolic shift is associated with changes in the expression of aquaporin-2 (AQP2), a water channel crucial for urine concentration, and may contribute to the nephrogenic diabetes insipidus sometimes seen with lithium therapy.[9]

Experimental Protocols

Protocol: Determination of Lactate Dehydrogenase (LDH) Activity

Principle: This protocol outlines the use of **lithium lactate** as a substrate in a standard assay to measure LDH activity. LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Materials:

- **Lithium lactate** solution (e.g., 50 mM in buffer)
- NAD+ solution (e.g., 5 mM in buffer)
- Glycine-NaOH or similar buffer (pH 9.0-10.0)
- Biological sample containing LDH (e.g., cell lysate, serum)
- Spectrophotometer capable of reading at 340 nm
- Cuvettes

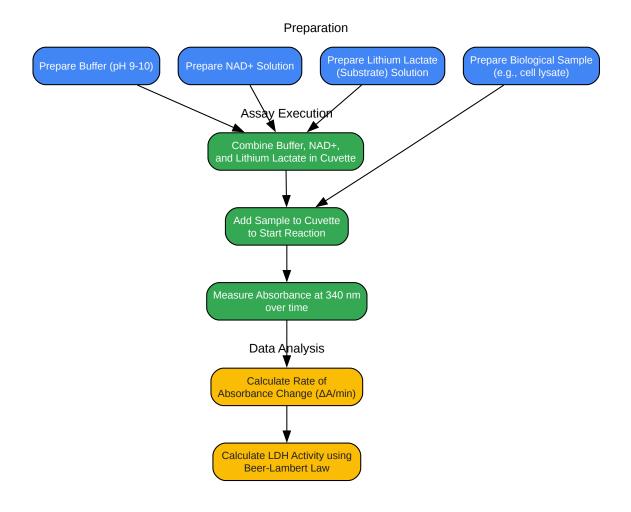
Procedure:

- Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer,
 NAD+ solution, and lithium lactate solution.
- Sample Addition: Add a small, precise volume of the biological sample to the cuvette to initiate the reaction. Mix gently by inversion.



- Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm. Continue recording at fixed intervals (e.g., every 15-30 seconds) for several minutes.
- Calculation of Activity: The rate of change in absorbance (ΔA/min) is directly proportional to the LDH activity in the sample. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Logical Workflow:





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Caption: Workflow for an LDH activity assay using **lithium lactate**.

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